molecular formula C33H61ClN2O6S B566057 Clindamycin B Palmitate CAS No. 68206-99-5

Clindamycin B Palmitate

Numéro de catalogue: B566057
Numéro CAS: 68206-99-5
Poids moléculaire: 649.369
Clé InChI: LSOHVGOQENSEGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clindamycin B Palmitate is a semi-synthetic derivative of the antibiotic clindamycin. It is a lincosamide antibiotic used primarily for its antibacterial properties. This compound is particularly effective against anaerobic bacteria and certain protozoans. It is often used in the treatment of serious infections caused by susceptible strains of bacteria, including those resistant to other antibiotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Clindamycin B Palmitate is synthesized through the esterification of clindamycin with palmitic acid. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The key steps include:

Analyse Des Réactions Chimiques

Types of Reactions: Clindamycin B Palmitate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Treatment of Bacterial Infections

Clindamycin B Palmitate is indicated for treating serious infections caused by susceptible anaerobic bacteria, particularly in patients allergic to penicillin. Its applications include:

  • Skin and Soft Tissue Infections : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria.
  • Bone and Joint Infections : Utilized in cases of osteomyelitis caused by Staphylococcus aureus.
  • Respiratory Tract Infections : Used for treating aspiration pneumonia and other anaerobic infections.

Pediatric Use

This compound has been evaluated for its effectiveness in children, particularly for treating streptococcal pharyngitis. A study comparing this compound with potassium phenoxymethyl penicillin showed that the failure rates were 10% for this compound compared to 18% for penicillin, indicating comparable efficacy . The dosing regimen was well-tolerated, with some reports of mild rashes as side effects.

Pharmacokinetics

The pharmacokinetics of this compound demonstrate its rapid absorption and distribution. After oral administration, peak serum concentrations are achieved within approximately 70 minutes, with a half-life ranging from 3.4 to 5.1 hours in younger adults . This profile supports its use in acute infections requiring prompt therapeutic action.

Streptococcal Pharyngitis Treatment

A clinical trial involving 103 children assessed the effectiveness of this compound in treating group A streptococcal infections. The study revealed that this compound was effective in eradicating the bacteria from the pharynx, with a lower recurrence rate compared to traditional penicillin treatment .

Treatment GroupNumber of PatientsFailure Rate (%)
This compound5210
Potassium Phenoxymethyl Penicillin5118

Osteomyelitis Management

In another case study focusing on osteomyelitis caused by Staphylococcus aureus, this compound was used as part of a combination therapy approach. The results indicated significant improvement in clinical outcomes, with a notable reduction in bacterial load as measured by culture results post-treatment.

Resistance Patterns

Resistance to clindamycin is an important consideration in its clinical application. Studies have shown that while resistance among certain strains of bacteria exists, this compound remains effective against many strains that are resistant to other antibiotics . Continuous monitoring and susceptibility testing are recommended to ensure effective treatment.

Mécanisme D'action

Clindamycin B Palmitate is compared with other lincosamide antibiotics, such as:

    Lincomycin: The parent compound from which clindamycin is derived. This compound has improved pharmacokinetic properties compared to lincomycin.

    Clindamycin Hydrochloride: Another derivative of clindamycin, used for similar indications but with different pharmacokinetic profiles.

    Clindamycin Phosphate: A water-soluble ester used in injectable formulations

Uniqueness: this compound is unique due to its esterified form, which enhances its lipophilicity and improves its absorption and bioavailability when administered orally .

Comparaison Avec Des Composés Similaires

Activité Biologique

Clindamycin B palmitate is a lincosamide antibiotic derived from clindamycin, primarily used for its antibacterial properties. This article explores its biological activity, pharmacokinetics, efficacy against various pathogens, and clinical implications based on diverse research findings.

Clindamycin exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, disrupting the translation process. This binding is reversible and primarily bacteriostatic at lower concentrations, while it may exhibit bactericidal properties at higher doses . Clindamycin's mechanism is similar to that of macrolides, although it is chemically distinct .

Pharmacokinetics

Clindamycin palmitate is well-absorbed from the gastrointestinal tract, achieving approximately 90% absorption under normal conditions. However, absorption rates can drop to around 50% in some cases . The drug is metabolized predominantly in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5), resulting in several metabolites, including clindamycin sulfoxide . The average serum half-life ranges from 2 to 4.5 hours depending on patient demographics and health status .

Table 1: Pharmacokinetic Parameters of Clindamycin Palmitate

ParameterValue
Absorption~90% (50% in some cases)
MetabolismHepatic (CYP3A4)
Half-life2 - 4.5 hours
ExcretionUrine (10%), Feces (3.6%)
Bioactive MetabolitesClindamycin sulfoxide

Efficacy Against Pathogens

Clindamycin palmitate has shown efficacy against various bacterial infections, particularly those caused by Gram-positive organisms. Studies indicate that it is effective in treating group A streptococcal infections, with comparable efficacy to penicillin .

Case Study: Streptococcal Pharyngitis

In a clinical trial involving 103 children with group A streptococcal pharyngitis, clindamycin palmitate was administered at dosages of 75 mg for children under 25 kg and 150 mg for those over . The study reported a failure rate of 10% in the clindamycin group compared to 18% in the penicillin group, demonstrating its effectiveness in eradicating the infection.

Clinical Applications

Clindamycin is recommended as an adjunctive treatment for severe invasive group A β-haemolytic streptococcal infections (iGAS). A retrospective cohort study indicated that patients receiving clindamycin alongside β-lactam antibiotics had significantly lower in-hospital mortality rates compared to those who did not receive clindamycin (aOR 0.44) . However, its use in non-group A/B β-haemolytic streptococcal infections showed no significant benefit .

Safety and Side Effects

While generally well-tolerated, clindamycin can cause side effects such as gastrointestinal disturbances and skin rashes. In the aforementioned study on pharyngitis treatment, rashes were observed in 15% of patients treated with clindamycin palmitate . Monitoring for adverse reactions is crucial when used alongside other medications that may affect hepatic metabolism.

Propriétés

Numéro CAS

68206-99-5

Formule moléculaire

C33H61ClN2O6S

Poids moléculaire

649.369

Nom IUPAC

[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate

InChI

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)

Clé InChI

LSOHVGOQENSEGU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O

Synonymes

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Hexadecanoate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.